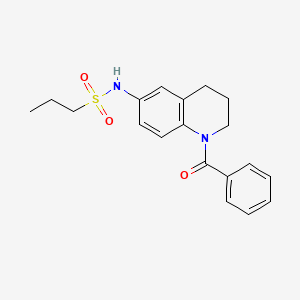

![molecular formula C20H26N2O4S2 B6549070 4-ethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 1040660-45-4](/img/structure/B6549070.png)

4-ethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-ethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide” belongs to the class of sulfonamides . Sulfonamides are an important group of synthetic antimicrobial agents that contain the sulfonamide group . They exhibit a range of pharmacological activities and play a role in treating a diverse range of disease states .

Synthesis Analysis

The synthesis of sulfonamides like our compound typically involves the reaction of aniline with chlorosulfonation . The resulting compound is then treated with ammonia to replace the chlorine with an amino group . Various methods have been reported for synthesizing sulfonamides directly from sulfonic acids or its sodium salts .Molecular Structure Analysis

The basic structure of sulfonamide cannot be modified if it is to be an effective competitive “mimic” for p-aminobenzoic acid . Essential structural features are the benzene ring with two substituents para to each other; an amino group in the fourth position; and the singly substituted 1-sulfonamido group .Chemical Reactions Analysis

Sulfonamides undergo electrophilic aromatic substitution reactions . The key step for each is attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton .科学研究应用

Medicinal Chemistry

Sulfonamides, such as “4-ethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide”, are well-known motifs in medicinal chemistry . They form a large family of antibacterial agents and are found in numerous other drugs . The sulfonamide group can act as an activating group, protecting group, leaving group, and as a molecular scaffold .

Organic Synthesis

The sulfonamide motif is a valuable tool in organic synthesis . It has a fascinating reactivity profile and has been used extensively in the synthesis of medicinally important compounds .

Anticancer Research

Sulfonamide derivatives have shown potential in anticancer research . They have been evaluated for in vitro anticancer activity against different cell lines .

Biochemical Research

The compound “F2043-0290” could potentially be used in biochemical research. For instance, the FITC-β tubulin antibody, which may be used for detection and localization of β-tubulin by direct labeling in a variety of eukaryotic cells, is associated with this compound .

Structural Studies

New sulfonamide compounds have been synthesized and characterized using various methods such as X-ray crystallographic analysis and spectroscopic methods . This suggests potential applications in structural studies.

Computational Studies

Computational studies have been conducted on sulfonamide compounds . These studies can provide valuable insights into the structure and properties of these compounds.

作用机制

安全和危害

属性

IUPAC Name |

4-ethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4S2/c1-3-14-27(23,24)22-13-5-6-17-15-18(9-12-20(17)22)21-28(25,26)19-10-7-16(4-2)8-11-19/h7-12,15,21H,3-6,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDHPGFXLFZQRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethoxy-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6549007.png)

![4-methoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6549015.png)

![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B6549035.png)

![4-ethyl-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6549038.png)

![4-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzene-1-sulfonamide](/img/structure/B6549049.png)

![4-tert-butyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6549064.png)

![2,3,4,5,6-pentamethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6549073.png)

![2,3,5,6-tetramethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6549076.png)

![2,4,6-trimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6549079.png)

![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6549093.png)